molecular formula C8H10N2O2 B8316912 N-hydroxy-3-(hydroxymethyl)benzamidine

N-hydroxy-3-(hydroxymethyl)benzamidine

Cat. No. B8316912
M. Wt: 166.18 g/mol
InChI Key: DKSFMGRTWCDFRB-UHFFFAOYSA-N
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Patent
US07671043B2

Procedure details

Hydroxyl amine hydrochloride (2.29 g, 32.9 mmol) and sodium bicarbonate (5.52 g, 65.8 mmol) were added to 3-(hydroxymethyl)benzonitrile (2.19 g, 16.4 mmol) and methanol (30 mL) and stirred at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and filtered. The filtrate was concentrated in vacuo to give the title compound (2.88 g, 100% yield) as a solid.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][NH2:3].C(=O)(O)[O-].[Na+].[OH:9][CH2:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[C:14]#[N:15]>CO>[OH:2][N:3]=[C:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([CH2:10][OH:9])[CH:12]=1)[NH2:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2.19 g
Type
reactant
Smiles
OCC=1C=C(C#N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C1=CC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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